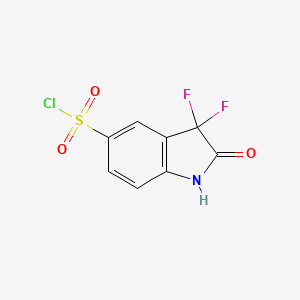

3,3-二氟-2-氧代-2,3-二氢-1H-吲哚-5-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride” is a chemical compound . It is also known as "3,3-difluoro-2-oxoindoline-5-sulfonyl chloride" .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C8H4ClF2NO3S/c9-16(14,15)4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 267.64 .科学研究应用

吲哚衍生物的合成

- 3,3-二氟-2-氧代-2,3-二氢-1H-吲哚-5-磺酰氯在吲哚衍生物的合成中被使用。这些衍生物,如3-苯磺酰基-2-三氟甲基-1H-吲哚,由于其潜在的生物活性而受到关注,特别是在抗病毒和抗癌化合物的开发中。合成途径包括与三氟乙酰亚胺酰氯和铜(II)催化剂反应,以在中等至良好的产率下产生这些化合物(López等,2017)。

三唑吲哚的制备

- 另一个应用是通过串联催化过程制备三唑吲哚。这些3-磺酰基[1,2,3]三唑[4,5-b]吲哚可以用作α-亚胺铑卡宾前体,用于构建一系列有价值的吲哚分子,包括各种双吲哚和二氢吡咯吲哚(Xing et al., 2014)。

无金属电泳亲电三氟甲硫基化

- 这种化合物还用于在还原条件下对吲哚衍生物进行区域选择性三氟甲硫基化。这种无金属过程适用于各种氮杂芳烃、烯胺和烯氧硅烷的三氟甲硫基化,使用膦作为还原剂(Chachignon et al., 2016)。

1,3-噁唑烷-2-酮的固相合成

- 在固相有机合成中,聚合物支持的磺酰氯被用于合成二取代的1,3-噁唑烷-2-酮。这种方法对于生成具有抗菌活性的分子至关重要,这在药物开发中至关重要(Holte et al., 1998)。

芳基/烷基硫代吲哚的合成

- 利用碘催化的过程,使用芳基/烷基磺酰氯对吲哚进行磺化,形成吲哚3-磺醚分子。这种方法显示了该化合物在生成各种磺化吲哚方面的潜力(Kumaraswamy et al., 2015)。

转化为3,3-二氟-2-氧代吲哚

- 3,3-二氟-2-氧代-2,3-二氢-1H-吲哚-5-磺酰氯可以直接从吲哚转化为3,3-二氟-2-氧代吲哚。这个过程使用N-氟苯磺酰亚胺作为氟化试剂,有助于形成期望的产物(Lim et al., 2012)。

安全和危害

未来方向

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

3,3-difluoro-2-oxo-1H-indole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO3S/c9-16(14,15)4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGJTKHITVYSIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(C(=O)N2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)

![5-[(3,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2388851.png)

![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)

![4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine](/img/structure/B2388853.png)

![N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2388858.png)

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B2388860.png)